molecular formula C20H18ClNO3 B2677635 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide CAS No. 940996-94-1

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide

Cat. No. B2677635
CAS RN: 940996-94-1
M. Wt: 355.82
InChI Key: NJPHLEHYFUZECI-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide, also known as CMF-019, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMF-019 is a furan-based compound that has been synthesized using various methods, and it has been found to exhibit promising biological activity.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide is not fully understood, but it has been proposed to act through the inhibition of various signaling pathways. This compound has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the proliferation and survival of cancer cells. Furthermore, this compound has been found to inhibit the TGF-β signaling pathway, which is involved in the activation of fibroblasts.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, this compound has been found to inhibit the activation of fibroblasts and reduce the levels of collagen in fibrotic tissues.

Advantages and Limitations for Lab Experiments

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has also been found to exhibit low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. Furthermore, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the research on 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide. One direction is to study its efficacy in animal models of inflammatory diseases, cancer, and fibrosis. Another direction is to optimize its synthesis methods to improve its yield and purity. Furthermore, the mechanism of action of this compound needs to be further elucidated to identify its intracellular targets. Additionally, the pharmacokinetic properties of this compound need to be studied to determine its potential for clinical applications. Finally, the development of analogs of this compound with improved properties could lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion
In conclusion, this compound is a furan-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been found to exhibit promising biological activity. This compound has anti-inflammatory, anti-cancer, and anti-fibrotic properties, and its mechanism of action involves the inhibition of various signaling pathways. Despite some limitations for lab experiments, this compound has several advantages and has several future directions for research. The discovery of this compound and its potential for therapeutic applications highlights the importance of chemical synthesis and the impact of small molecules in scientific research.

Synthesis Methods

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been synthesized using various methods, including one-pot synthesis, Suzuki-Miyaura coupling, and Sonogashira coupling. The one-pot synthesis involves the condensation of 4-chlorobenzaldehyde, 4-ethoxybenzaldehyde, and 2-methylfuran-3-carboxylic acid in the presence of a catalyst. The Suzuki-Miyaura coupling method involves the coupling of 4-chlorophenylboronic acid and 4-ethoxyphenylboronic acid with 2-methylfuran-3-carboxylic acid in the presence of a palladium catalyst. The Sonogashira coupling method involves the coupling of 4-chloroiodobenzene and 4-ethoxyiodobenzene with 2-methylfuran-3-carboxylic acid in the presence of a copper catalyst. These methods have been found to yield this compound with high purity and yield.

Scientific Research Applications

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to exhibit promising biological activity, making it a potential candidate for therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, this compound has been found to inhibit the activation of fibroblasts, which are involved in the development of fibrosis.

properties

IUPAC Name

5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-3-24-17-10-8-16(9-11-17)22-20(23)18-12-19(25-13(18)2)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPHLEHYFUZECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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